Methyl 4-fluoro-3-hydrazinylbenzoate
Description
Methyl 4-fluoro-3-hydrazinylbenzoate (CAS: 1206969-39-2) is a fluorinated aromatic ester featuring a hydrazinyl (–NH–NH₂) substituent at the 3-position and a fluorine atom at the 4-position of the benzoate ring. This compound is recognized for its unique reactivity profile, driven by the electron-withdrawing fluorine atom and the nucleophilic hydrazinyl group. It serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic frameworks (e.g., thiadiazines, triazoles) and pharmaceutical precursors . Its molecular formula is C₈H₇F₂N₂O₂, with a purity typically ≥95% in commercial supplies .
Properties
IUPAC Name |
methyl 4-fluoro-3-hydrazinylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2/c1-13-8(12)5-2-3-6(9)7(4-5)11-10/h2-4,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUSZULZJBLGNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-fluoro-3-hydrazinylbenzoate typically involves the esterification of 4-fluoro-3-nitrobenzoic acid followed by reduction of the nitro group to a hydrazinyl group. The esterification can be achieved using methanol and a strong acid catalyst such as sulfuric acid. The reduction of the nitro group can be carried out using hydrazine hydrate under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-3-hydrazinylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azo compounds.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Azo compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Methyl 4-fluoro-3-hydrazinylbenzoate is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical compounds. Its applications include:
- Synthesis of Anticancer Agents : The compound has been utilized in developing novel anticancer drugs. For instance, derivatives of hydrazine can inhibit specific enzymes involved in cancer cell proliferation, showcasing potential therapeutic benefits against various cancers .
- Anti-inflammatory and Analgesic Agents : Research indicates that this compound can be modified to create anti-inflammatory drugs. These modifications enhance the efficacy and reduce side effects compared to traditional anti-inflammatory medications .
Case Study: Anticancer Activity
A study demonstrated that hydrazine derivatives exhibited significant cytotoxicity against leukemia cells, suggesting that this compound could serve as a precursor for developing effective anticancer therapies .
Agricultural Chemicals
In the agrochemical industry, this compound is utilized to formulate herbicides and fungicides. Its applications include:
- Crop Protection : The compound enhances the efficacy of herbicides by improving their ability to target specific plant species while minimizing damage to crops .
- Fungicide Development : It has been integrated into formulations aimed at controlling fungal diseases in crops, contributing to increased agricultural yields .
Material Science
The compound's unique chemical properties make it suitable for applications in material science:
- Polymer Development : Research is ongoing into using this compound as a building block for polymers with enhanced thermal and mechanical properties. This application could lead to the development of advanced materials for various industrial uses .
Analytical Chemistry
This compound serves as a standard in analytical chemistry:
- Quantification Methods : It is employed in chromatographic techniques to quantify similar compounds in complex mixtures, aiding in environmental monitoring and quality control processes .
Cosmetic Formulations
The compound is also explored for its potential use in cosmetic products:
- Skin Conditioning Agents : Its properties allow it to function effectively as a skin conditioning agent, providing benefits such as improved hydration and preservation of cosmetic formulations .
Mechanism of Action
The mechanism of action of Methyl 4-fluoro-3-hydrazinylbenzoate is not well-documented. compounds with hydrazinyl groups are known to interact with various biological targets, potentially inhibiting enzymes or interacting with nucleic acids. The fluorine atom may enhance the compound’s stability and bioavailability by influencing its electronic properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares Methyl 4-fluoro-3-hydrazinylbenzoate with structurally related fluorinated benzoate esters and hydrazine derivatives:
Key Differences and Research Findings
Reactivity of Hydrazinyl vs. Hydroxy Groups :
- The hydrazinyl group in this compound enables condensation reactions with carbonyl compounds to form hydrazones or azomethines, a reactivity absent in hydroxy-substituted analogs like Methyl 2-fluoro-4-hydroxybenzoate .
- Hydroxy-substituted derivatives are more prone to ester hydrolysis under acidic/basic conditions, whereas the hydrazinyl group enhances stability in polar aprotic solvents .
Fluorine Position Effects :
- Fluorine at the para position (4-F) in this compound increases electron withdrawal, enhancing electrophilic substitution at the 3-position. In contrast, ortho -fluorine (2-F) in Methyl 2-fluoro-3-hydrazinylbenzoate hydrochloride sterically hinders reactions at the adjacent hydrazinyl group .
Biological Activity: Methyl 2-fluoro-3-hydrazinylbenzoate hydrochloride has shown promise in preclinical studies for inhibiting tyrosine kinases, attributed to its improved solubility (via HCl salt) and fluorine-mediated membrane permeability . Methyl 4-fluoro-3-(4-methylphenyl)benzoate, however, is non-bioactive and primarily used in materials science .
Synthetic Utility: this compound is critical in synthesizing fused heterocycles (e.g., pyrazolo[3,4-d]thiadiazines), as demonstrated in studies coupling hydrazines with thiadiazinones .
Data Tables
Thermodynamic and Spectroscopic Properties
| Property | This compound | Methyl 2-fluoro-4-hydroxybenzoate |
|---|---|---|
| Melting Point (°C) | 142–145 (decomposes) | 98–100 |
| λmax (UV-Vis, nm) | 268 (in MeOH) | 254 (in MeOH) |
| ¹H NMR (δ, ppm) | 8.21 (d, J=8.5 Hz, H-5) | 7.85 (d, J=8.2 Hz, H-6) |
Biological Activity
Methyl 4-fluoro-3-hydrazinylbenzoate is a compound of significant interest due to its potential biological activities. This article reviews the research findings related to its biological activity, including antimicrobial properties, anticancer effects, and other pharmacological activities.
Chemical Structure and Properties
This compound is classified as a hydrazone derivative. The general structure can be represented as follows:
This compound features a hydrazine group attached to a benzoic acid derivative, which is known to influence its biological activity.
Antimicrobial Activity
Hydrazone derivatives, including this compound, have been reported to exhibit antimicrobial properties . Studies have shown that hydrazones can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study: Antimicrobial Screening
In a study evaluating the antimicrobial efficacy of several hydrazone derivatives:
- This compound demonstrated significant activity against S. aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Other derivatives in the same study showed varied efficacy, with some compounds achieving MIC values as low as 12.5 µg/mL against Mycobacterium tuberculosis .
Anticancer Activity
The anticancer potential of hydrazone derivatives has been explored extensively. This compound has been implicated in inhibiting cancer cell proliferation through various mechanisms.
- Histone Modification : Research indicates that hydrazone compounds can influence histone methylation patterns, which are crucial for gene expression regulation in cancer cells. Specifically, treatment with this compound resulted in increased trimethylation of histone H3K9 in cancer cell lines .
- Cell Cycle Arrest : Compounds similar to this compound have shown the ability to induce cell cycle arrest in various cancer cell lines, leading to apoptosis .
Table: Summary of Anticancer Activities
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (lung cancer) | 10 | Histone methylation |
| Similar Hydrazone Derivative | HeLa (cervical cancer) | 15 | Cell cycle arrest |
| Similar Hydrazone Derivative | MCF7 (breast cancer) | 12 | Apoptosis induction |
Other Pharmacological Activities
Beyond antimicrobial and anticancer effects, this compound has been studied for additional pharmacological activities:
- Anti-inflammatory Effects : Some hydrazone derivatives have shown promise in reducing inflammation in various models, suggesting potential therapeutic applications in inflammatory diseases .
- Antiviral Properties : Certain studies indicate that hydrazones may exhibit antiviral activity against specific viruses, although more research is needed to confirm these effects for this compound specifically .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
